

An In-depth Technical Guide to (4-Phenoxyphenyl)methanol: Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: (4-Phenoxyphenyl)methanol

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Abstract

(4-Phenoxyphenyl)methanol, also known as 4-phenoxybenzyl alcohol, is an aromatic alcohol that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its unique structure, featuring a diphenyl ether moiety and a reactive hydroxymethyl group, makes it a significant building block in the development of pharmaceuticals, agrochemicals, and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of **(4-Phenoxyphenyl)methanol**, along with detailed experimental protocols and a logical workflow for its preparation.

Introduction

(4-Phenoxyphenyl)methanol is a white solid organic compound with the chemical formula $C_{13}H_{12}O_2$.^[1] Its molecular structure consists of a benzyl alcohol core where the phenyl ring is substituted at the para position with a phenoxy group. This structural motif is of interest in medicinal chemistry and materials science due to the combination of the flexible ether linkage and the reactive benzylic alcohol. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties are well-established within the broader context of organic chemistry. The compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **(4-Phenoxyphenyl)methanol** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1]
Molecular Weight	200.23 g/mol	[1]
CAS Number	2215-78-3	[1]
Appearance	Solid	
InChI	1S/C13H12O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,14H,10H2	[1]
InChIKey	FEOMFFKZOZMBKD-UHFFFAOYSA-N	[1]
SMILES	C1=CC=C(C=C1)OC2=CC=C(C=C2)CO	[1]
Purity	98% (typical)	[3]

Synthesis of (4-Phenoxyphenyl)methanol

The synthesis of **(4-Phenoxyphenyl)methanol** can be achieved through several established organic chemistry reactions. The most common and practical approaches involve the reduction of a corresponding carbonyl compound or the formation of the diaryl ether bond. Below are detailed experimental protocols for two primary synthetic routes.

Synthesis via Reduction of 4-Phenoxybenzaldehyde

One of the most direct methods for the preparation of **(4-Phenoxyphenyl)methanol** is the reduction of 4-phenoxybenzaldehyde. This method is generally high-yielding and utilizes common reducing agents.

Experimental Protocol:

- Materials: 4-phenoxybenzaldehyde, sodium borohydride (NaBH_4), methanol, diethyl ether, water, anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 eq) in methanol.
 - Cool the solution in an ice bath.
 - Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
 - After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure **(4-Phenoxyphenyl)methanol**.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route to **(4-Phenoxyphenyl)methanol** by forming the ether linkage. This method involves the reaction of a phenoxide with a benzyl halide.^{[4][5][6]}

Experimental Protocol:

- Materials: 4-hydroxybenzyl alcohol, bromobenzene, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate.
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF dropwise at 0 °C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
 - Add bromobenzene (1.1 eq) to the reaction mixture.
 - Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.
 - Monitor the reaction progress by TLC.
 - After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
 - Extract the mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford **(4-Phenoxyphenyl)methanol**.

Synthesis via Ullmann Condensation

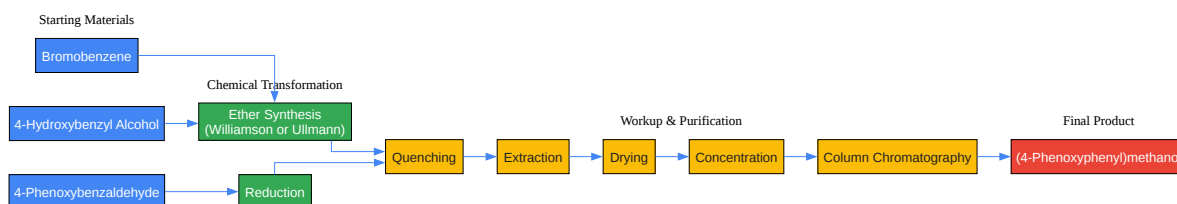
The Ullmann condensation is another powerful method for the formation of diaryl ethers and can be adapted for the synthesis of **(4-Phenoxyphenyl)methanol**.^{[7][8][9]} This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.

Experimental Protocol:

- Materials: 4-bromobenzyl alcohol, phenol, potassium carbonate (K_2CO_3), copper(I) iodide (CuI), pyridine, N,N-dimethylformamide (DMF).
- Procedure:
 - In a flame-dried Schlenk flask, combine 4-bromobenzyl alcohol (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
 - Evacuate and backfill the flask with an inert gas.
 - Add anhydrous DMF and pyridine as a co-solvent.
 - Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.
 - Monitor the reaction by TLC.
 - Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.
 - Wash the Celite pad with ethyl acetate.
 - Combine the filtrate and washings, and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the residue by column chromatography to yield **(4-Phenoxyphenyl)methanol**.

Logical Workflow for Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of **(4-Phenoxyphenyl)methanol**, highlighting the key stages from starting materials to the final purified product.



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Caption: Logical workflow for the synthesis of **(4-Phenoxyphenyl)methanol**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the direct interaction of **(4-Phenoxyphenyl)methanol** with biological signaling pathways. While derivatives of similar benzyl alcohols, such as p-hydroxybenzyl alcohol, have been investigated for their neuroprotective effects through pathways like the JNK/Jun/Caspase-3 cascade, such specific data for **(4-Phenoxyphenyl)methanol** is not available.^[10] The primary role of **(4-Phenoxyphenyl)methanol** in the life sciences appears to be as a precursor for the synthesis of biologically active molecules, where the final product, rather than the intermediate itself, is the subject of pharmacological investigation.

Conclusion

(4-Phenoxyphenyl)methanol is a key chemical intermediate with well-defined physicochemical properties and established synthetic routes. The reduction of 4-phenoxybenzaldehyde and etherification reactions such as the Williamson and Ullmann syntheses provide reliable methods for its preparation. While its direct biological activity and engagement with signaling pathways are not yet characterized, its importance as a building

block in the development of new chemical entities for pharmaceutical and other applications is clear. This guide provides the necessary technical information for researchers and scientists to effectively synthesize, handle, and utilize **(4-Phenoxyphenyl)methanol** in their research and development endeavors.

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